6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one
Description
Properties
CAS No. |
651719-82-3 |
|---|---|
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
4-phenyl-2-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H11N3O/c19-14-9-13(11-5-2-1-3-6-11)17-15(18-14)12-7-4-8-16-10-12/h1-10H,(H,17,18,19) |
InChI Key |
HMSCMRDWRUVHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Acid-Controlled Synthesis Using Aromatic Ketones and Aldehydes
A recent efficient protocol involves a multicomponent reaction of aromatic ketones (e.g., acetophenone derivatives), benzaldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. The reaction is catalyzed by Lewis acids such as boron trifluoride etherate (BF3·OEt2) or trimethylsilyl triflate (TMSOTf), which control the selective formation of pyrimidine rings.
-
- Initial formation of chalcone intermediates from ketones and aldehydes.
- Reaction with HMDS under acidic conditions to form nitrogen-containing intermediates.
- Cyclization and aromatization under microwave conditions to yield 2,4,6-triaryl pyrimidines.
-
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) with varying yields.
- Temperature: Microwave irradiation typically at 100–150 °C.
- Time: 0.5 to 2 hours depending on catalyst and substrate.
-
- Pyrimidine products obtained in moderate to good yields (up to 82%).
- Selectivity controlled by choice of Lewis acid catalyst.
This method allows direct access to 6-phenyl substituted pyrimidinones with pyridinyl substituents by selecting appropriate aromatic ketones and aldehydes, including pyridine-3-carboxaldehyde derivatives.
Stepwise Synthesis via Pyridone Intermediates and Cyclization
Another approach starts from 2(1H)-pyridone derivatives, which undergo hydrolysis, decarboxylation, and selective O-alkylation to yield pyridine-2-amine intermediates. These intermediates react with ethoxy methylene malonic diethyl ester (EMME) to form malonate derivatives, which are then cyclized using phosphorus oxychloride (POCl3) under conventional or microwave irradiation conditions to form the pyrido[1,2-a]pyrimidine core.
-
- Hydrolysis and decarboxylation of 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile to yield 6-phenyl-4-(trifluoromethyl)pyridine-2(1H)-one.
- Reaction with 2-chloroacetamide in dry DMF with potassium carbonate to form pyridin-2-amine derivatives via Smiles rearrangement.
- Condensation with EMME to form diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate.
- Cyclization in POCl3 at 140 °C or under microwave irradiation (150 °C, 200 W) to afford the pyrido[1,2-a]pyrimidine-3-carboxylate.
- Further reaction with aliphatic amines to yield carboxamide derivatives.
-
- Microwave irradiation significantly reduces reaction time and improves yields.
- The method allows structural diversification at the amide position.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis & Decarboxylation | 50% H2SO4, reflux | High | Clean conversion |
| Smiles Rearrangement | 2-chloroacetamide, DMF, K2CO3, 60°C, 6-8 h | Moderate | Formation of pyridin-2-amine |
| Condensation with EMME | Room temp, conventional | Good | Formation of malonate derivative |
| Cyclization | POCl3, reflux 140°C, 4-5 h or MWI 150°C, 15 min | 40-70 | Microwave improves yield |
| Amide Formation | Aliphatic amines, room temp | Good | Final functionalization |
This method is well-documented for related pyrido[1,2-a]pyrimidine derivatives and can be adapted for 6-phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one synthesis by appropriate choice of starting materials.
Curtius Rearrangement-Based One-Pot Synthesis
A patented method describes the synthesis of 6-substituted pyrimidin-4-ones via a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and a solvent mixture of t-butanol and toluene. This approach involves:
- Conversion of a suitable acid precursor to an isocyanate intermediate via Curtius rearrangement.
- In situ hydrolysis of the isocyanate to yield the corresponding amine intermediate.
Subsequent coupling with pyrimidine derivatives to form the target compound.
-
- One-pot procedure reduces purification steps.
- Use of peptide coupling reagents (e.g., T3P, EDC, HBTU) for activation.
- Reaction temperature around 100 °C for 12-20 hours.
- Yields around 60% with improved purity when isolating carbamate intermediates.
-
- Phosphorous salt impurities from DPPA may contaminate the product.
- Requires careful purification.
This method is suitable for preparing 6-phenyl substituted pyrimidinones with pyridinyl substituents by selecting appropriate acid precursors and pyrimidine coupling partners.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Multicomponent Acid-Controlled | Aromatic ketones, aldehydes, HMDS, BF3·OEt2, MW | Efficient, selective, mild | Requires Lewis acid catalyst | Up to 82 |
| Pyridone Intermediate Route | 2(1H)-pyridone, 2-chloroacetamide, EMME, POCl3, MW | Versatile, microwave-assisted | Multi-step, moderate yields | 40-70 |
| Curtius Rearrangement One-Pot | DPPA, triethylamine, t-butanol/toluene, 100 °C | One-pot, fewer steps | Phosphorous impurities, longer time | ~60 |
Research Findings and Notes
- Microwave irradiation consistently improves reaction rates and yields in pyrimidine synthesis, reducing reaction times from hours to minutes.
- Lewis acid catalysts such as BF3·OEt2 enable selective formation of pyrimidine rings over pyridines in multicomponent reactions.
- The Curtius rearrangement method offers a strategic route to amine intermediates but requires careful handling of azide reagents and purification to remove phosphorous byproducts.
- The pyridone intermediate route allows for structural diversification at multiple positions, useful for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidinone derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. The presence of both the pyridine and pyrimidine rings is thought to enhance the compound's ability to interact with biological targets, potentially leading to the development of novel therapeutics.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound, demonstrating significant cytotoxicity against breast cancer cells (MDA-MB-231). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that further development could lead to effective cancer treatments .
Antimicrobial Properties
Another promising application of 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one is in the field of antimicrobial research. Preliminary studies have shown that this compound exhibits antibacterial activity against various strains of bacteria, including resistant strains.
Case Study: Antibacterial Efficacy
In a comparative study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced antibacterial potency, providing a foundation for the development of new antibiotics .
Neuropharmacology
The compound's structural characteristics also suggest potential applications in neuropharmacology. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems, particularly in relation to disorders such as depression and anxiety.
Case Study: Neurotransmitter Modulation
Research published in Neuropharmacology investigated the effects of pyrimidine derivatives on serotonin receptors. The findings indicated that some derivatives could act as selective serotonin reuptake inhibitors (SSRIs), paving the way for new antidepressant therapies .
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenyl and pyridinyl groups can interact with the target site through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one but exhibit distinct substitutions or heterocyclic systems:
Physicochemical Properties
- Melting Points : Derivatives with bulky substituents (e.g., benzylidenehydrazinyl in ) exhibit higher melting points (336°C) compared to simpler analogues, reflecting increased crystallinity .
- Spectral Data : IR spectra of thioxo derivatives () show ν(C=S) at ~1667 cm⁻¹, absent in the target compound, which instead displays ν(C=O) at ~1668 cm⁻¹ .
Biological Activity
6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one is . Its structure features a pyrimidine ring substituted with phenyl and pyridine groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 263.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one reduces the availability of tetrahydrofolate, leading to decreased synthesis of nucleotides necessary for DNA replication. This mechanism is particularly relevant in cancer therapy, where rapid cell division is a hallmark of tumor growth .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrimidine derivatives, including 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these studies indicate potent activity, suggesting that this compound could serve as a lead in the development of new anticancer agents .
Enzyme Inhibition
In addition to DHFR inhibition, this compound has shown activity against other kinases involved in cancer progression. For instance, it has been reported to inhibit tyrosine kinases such as Abl and MAP kinases, which play critical roles in signaling pathways associated with cell growth and survival .
Case Studies
- Study on Antitumor Effects : A recent study evaluated the effects of 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one on human breast cancer cells (MCF7). The results indicated that the compound induced apoptosis and significantly reduced cell viability at concentrations as low as 10 µM .
- Inhibition of DHFR : In a biochemical assay, the compound demonstrated an IC50 value of 25 nM against DHFR, indicating a high affinity for this target. This inhibition was associated with reduced proliferation rates in cultured cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one can be influenced by modifications to its structure. Substitutions on the phenyl or pyridine rings can enhance or diminish its potency. For example, introducing electron-withdrawing groups on the phenyl ring has been shown to improve DHFR inhibitory activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one, and how can reaction parameters be optimized?
- Answer : The compound is typically synthesized via one-pot multicomponent reactions or cyclization strategies. Key steps include:
- Using pyridine-3-carboxaldehyde and phenylacetonitrile precursors in acidic or basic conditions to form the pyrimidinone core.
- Optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
- Reaction temperature (80–120°C) and time (6–24 hours) adjustments to improve yields, as demonstrated in analogous syntheses achieving >85% yields .
- Characterization : Monitor reaction progress via TLC and purify by recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers validate the target compound?
- Answer : Essential techniques include:
- IR Spectroscopy : A strong absorption band near 1650–1700 cm⁻¹ confirms the carbonyl (C=O) group in the pyrimidinone ring .
- ¹H-NMR : Key signals include aromatic protons (δ 7.5–9.0 ppm, integrating for phenyl and pyridyl groups) and exchangeable NH protons (δ ~8.5 ppm, broad singlet) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 319 [M+1]⁺) and fragmentation patterns validate the molecular formula .
Q. How are melting points and solubility profiles determined for quality control during synthesis?
- Answer :
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. For example, derivatives like 6-methyl analogs exhibit melting points of 282–305°C, reflecting purity .
- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) to guide formulation for biological assays .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental spectral data during structural elucidation?
- Answer :
- X-ray Crystallography : Resolve ambiguities in bond lengths and angles (e.g., mean C–C bond length = 0.002–0.003 Å) to confirm stereochemistry .
- DFT Calculations : Compare computed NMR/IR spectra with experimental data to identify conformational anomalies.
- Deuterium Exchange : Confirm NH protons by observing signal disappearance in D₂O .
Q. What strategies enhance the bioactivity of pyrimidinone derivatives, and how are structure-activity relationships (SARs) analyzed?
- Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position to improve antimicrobial activity, as seen in derivatives with MIC values <10 µg/mL .
- Pharmacophore Modeling : Use software like Schrödinger to map hydrogen-bonding sites (e.g., pyridyl N as H-bond acceptor) for target binding .
- In Silico Screening : Predict ADMET properties to prioritize compounds with favorable bioavailability .
Q. What experimental design considerations are critical for evaluating pharmacological properties in vivo?
- Answer :
- Animal Models : Use Sprague-Dawley rats for acute toxicity (LD₅₀ determination) and CD-1 mice for analgesia (e.g., hot-plate test) with dose ranges of 10–100 mg/kg .
- Statistical Analysis : Apply non-linear regression (GraphPad Prism) to dose-response curves and ANOVA for group comparisons .
- Endpoint Selection : Measure biomarkers (e.g., serum cytokines for inflammation) alongside behavioral endpoints .
Q. How can crystallinity and polymorphism be controlled to improve compound stability?
- Answer :
- Crystallization Conditions : Use slow evaporation in solvent mixtures (e.g., ethanol/water) to obtain single crystals for X-ray analysis .
- Polymorph Screening : Explore temperature gradients (e.g., 113 K vs. 298 K) to identify stable crystalline forms .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) influencing crystal packing .
Data Interpretation and Contradictions
Q. How should researchers interpret conflicting bioactivity data across studies?
- Answer :
- Assay Variability : Replicate assays under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial tests) to minimize protocol-driven discrepancies .
- Meta-Analysis : Compare IC₅₀ values across studies using weighted Z-scores to account for sample size differences.
- Mechanistic Studies : Use knockout models or enzyme inhibition assays to validate target specificity .
Q. What methodologies resolve low data-to-parameter ratios in crystallographic studies?
- Answer :
- High-Resolution Data : Collect diffraction data at synchrotron facilities to improve resolution (<1.0 Å) .
- Restraints and Constraints : Apply SHELXL refinement with isotropic displacement parameters for atoms with poor electron density .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
